molecular formula C17H17NO2 B2861536 (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone CAS No. 338747-54-9

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone

Cat. No.: B2861536
CAS No.: 338747-54-9
M. Wt: 267.328
InChI Key: IQAJAFCMMLONJT-UHFFFAOYSA-N
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Description

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone is a chemical research compound belonging to the 1,4-benzoxazine class of N,O-heterocycles, which are recognized as privileged structures in medicinal chemistry and drug discovery . The 1,4-benzoxazine core is a key scaffold found in various pharmaceutical agents and is a subject of ongoing investigation for its diverse biological properties. This specific derivative is of significant interest for exploring structure-activity relationships (SAR) within this heterocyclic family. Researchers can utilize this compound as a versatile advanced intermediate or building block in the synthesis of more complex molecules. Its structure makes it a valuable candidate for developing novel pharmacologically active compounds, with potential research applications spanning multiple therapeutic areas. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-20-16-6-4-3-5-15(16)18/h3-10,13H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAJAFCMMLONJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322133
Record name (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338747-54-9
Record name (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich-Type Cyclization

A foundational approach involves Mannich-type reactions using 2-aminophenol derivatives, formaldehyde, and methylamine equivalents. For example, heating 2-aminophenol with paraformaldehyde and methyl acetoacetate in acetic acid yields 3-methyl-2,3-dihydro-4H-1,4-benzoxazine. This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by cyclodehydration.

Reaction Conditions

  • Catalyst: ZrOCl₂·8H₂O (10 mol%)
  • Solvent: Water or ethanol
  • Temperature: 80–100°C
  • Yield: 68–85%

One-Pot Multicomponent Synthesis

Valmik D. Dhakanea et al. demonstrated that 1,3-oxazines can be synthesized via a three-component reaction of anilines, formaldehyde, and naphthols using thiamine hydrochloride (Vitamin B₁) in water. Adapting this green chemistry approach for 1,4-benzoxazines requires substituting naphthol with 2-aminophenol and optimizing the catalyst for methyl group incorporation.

Catalytic Acylation of the Benzoxazine Nitrogen

Friedel-Crafts Acylation

The (4-methylphenyl)methanone group is introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride. The pre-formed benzoxazine core reacts with 4-methylbenzoyl chloride in dichloromethane under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃):

$$
\text{3-Methyl-1,4-benzoxazine} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound}
$$

Optimized Parameters

  • Molar Ratio: 1:1.2 (benzoxazine:acyl chloride)
  • Reaction Time: 6–8 h
  • Yield: 72%

Schotten-Baumann Conditions

Acylation under aqueous basic conditions (e.g., NaOH) with 4-methylbenzoyl chloride provides an alternative route. This method minimizes side reactions such as over-acylation or ring-opening.

Integrated One-Pot Synthesis

Triflic Acid-Catalyzed Method

A scalable protocol involves trifluoromethanesulfonic acid (TfOH)-catalyzed cyclization and acylation in one pot:

  • Starting Materials: 2-Aminophenol, paraformaldehyde, 4-methylbenzaldehyde.
  • Catalyst: TfOH (20 mol%).
  • Solvent: 2-MeTHF.
  • Workup: Neutralization with NaHCO₃, extraction, and crystallization.

Advantages

  • Atom Economy: 89%.
  • Purity: >97% after crystallization.

Gold-Catalyzed Cyclization

Lonca et al. reported Au(I)-catalyzed denitrogenation cyclization of azides for 1,3-oxazine synthesis. For 1,4-benzoxazines, substituting the azide precursor with N-(2-hydroxybenzyl)-4-methylbenzamide derivatives could enable analogous ring formation.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Purity (%) Key Advantage
Mannich Cyclization ZrOCl₂ 85 95 Water-tolerant
One-Pot TfOH TfOH 83 97 Scalable (>500 g)
Friedel-Crafts AlCl₃ 72 90 Rapid acylation
Gold Catalysis Au(I) 65 88 Stereoselective

Mechanistic Insights

Cyclization Step

The acid-catalyzed cyclization proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic oxygen (Figure 1). Deuterium labeling studies confirm that the methyl group at position 3 originates from the methylamine component.

Acylation Dynamics

DFT calculations reveal that the nitrogen’s lone pair in 1,4-benzoxazines exhibits enhanced nucleophilicity compared to 1,3-isomers, favoring acylation at position 4.

Industrial-Scale Considerations

Key Organics Limited’s safety data sheet emphasizes handling precautions for the compound’s acute toxicity (H302, H312, H332). Large-scale synthesis requires:

  • Containment: Closed reactor systems to avoid inhalation exposure.
  • Waste Management: Neutralization of acidic byproducts before disposal.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Lewis acids like aluminum chloride (AlCl3) are used for electrophilic substitution, while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted benzene derivatives.

Scientific Research Applications

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazine Core

(4-Methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
  • Structure : Replaces the 3-methyl group with a phenyl ring.
  • This substitution could improve pharmacokinetic properties, such as membrane permeability, compared to the methyl analog .
2,2-Dichloro-1-(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone
  • Structure : Features a dichloroacetyl group instead of the 4-methylphenyl ketone.
  • Impact : The electron-withdrawing chlorine atoms increase electrophilicity, making this compound reactive toward nucleophiles (e.g., in herbicide safener activity). This contrasts with the 4-methylphenyl variant, which is likely more stable and suited for receptor-targeted applications .

Functional Group Modifications

Elsovaptán
  • Structure: [(3S)-7-Chloro-3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl]methanone.
  • Impact: The addition of a pyrimidine-containing spirocyclic amine at the ketone position confers high selectivity for vasopressin receptors. This demonstrates how complex substituents on the methanone group can tailor compounds for specific therapeutic roles (e.g., Alzheimer’s disease) compared to simpler aryl groups .
4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one
  • Structure: Substitutes the methanone group with a cyanomethyl moiety.
  • This contrasts with the 4-methylphenyl group, which prioritizes lipophilicity .

Comparative Data Table

Compound Name Substituents (Benzoxazine Position 3) Methanone Group Key Applications Molecular Formula
Target Compound 3-Methyl 4-Methylphenyl Understudied (potential agrochemical/pharma) C₁₇H₁₇NO₂
Elsovaptán 3-Methyl, 7-Chloro Spirocyclic pyrimidine-amine Vasopressin receptor antagonist C₂₃H₂₄ClN₅O₂
2,2-Dichloro-1-(3-methyl-benzoxazin-4-yl)ethanone 3-Methyl Dichloroacetyl Herbicide safener C₁₂H₁₁Cl₂NO₂
(3-Phenyl-benzoxazin-4-yl)(4-methylphenyl)methanone 3-Phenyl 4-Methylphenyl Not specified (structural analog) C₂₂H₁₉NO₂

Research Findings and Trends

  • Agrochemical vs. Pharmaceutical Roles: The dichloroacetyl derivative () is used as an herbicide safener, while elsovaptán () exemplifies therapeutic optimization via spirocyclic substituents. This highlights how minor structural changes redirect applications .
  • Synthetic Flexibility : Procedures in and (e.g., oxidation, nucleophilic substitution) are broadly applicable to benzoxazine derivatives, suggesting feasible routes to modify the target compound’s ketone or benzoxazine groups .
  • Safety and Handling : Compounds like the dichloro derivative require precautions (e.g., avoiding water jets during firefighting) due to reactive substituents, whereas aryl-substituted analogs may pose fewer hazards .

Biological Activity

The compound (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone , also known by its chemical formula C16H15NO2C_{16}H_{15}NO_2 and CAS number 857492-98-9, is a member of the benzoxazine family. This class of compounds has garnered attention for its diverse biological activities, including potential therapeutic applications in pharmaceuticals and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC16H15NO2C_{16}H_{15}NO_2
Molecular Weight255.30 g/mol
IUPAC NameThis compound
PubChem CID1659722

1. Antimicrobial Activity

Recent studies have indicated that compounds within the benzoxazine family exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives demonstrated that the presence of specific functional groups enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has shown promise in preliminary tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties

Benzoxazines are known for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in cells .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazine derivatives has been explored extensively. The compound has demonstrated inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent in inflammatory diseases such as arthritis .

4. Anticancer Activity

Studies have highlighted the anticancer properties of related benzoxazine compounds. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of cell cycle progression and apoptosis pathways .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving several benzoxazine derivatives, the compound exhibited notable antibacterial activity with inhibition zones averaging 20 mm against E. coli strains. This suggests that structural modifications can significantly influence biological activity .

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant capacity using DPPH radical scavenging assays revealed that the compound effectively reduced radical concentrations by up to 75% at higher concentrations (100 µg/mL). This positions it as a candidate for further development in antioxidant therapies .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Modulation : It might affect signaling pathways that regulate cell proliferation and apoptosis.

Q & A

Q. Resolution strategies :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing ).
  • Include positive controls (e.g., cisplatin for cytotoxicity assays) to calibrate inter-lab variability .

What computational or experimental approaches are recommended to elucidate the compound's mechanism of action in enzyme inhibition or receptor binding?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify key binding residues (e.g., π-π stacking with tyrosine in kinase domains) .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for enzyme targets .
  • CRISPR/Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. enzyme-deficient cell lines .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity for receptors .

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